3-(2-Nitrophenylamino)benzonitrile
Description
3-(2-Nitrophenylamino)benzonitrile is a nitrile derivative characterized by a benzonitrile core substituted with a 2-nitrophenylamino group. This compound belongs to a class of aromatic nitriles, which are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science. The nitrile group (-CN) enhances structural rigidity and influences electronic properties, making such compounds valuable as ligands or intermediates in organic synthesis. Notably, the synthesis of this compound involves purification using acetone, a solvent with UV transparency advantages over ethyl acetate, which is critical for detecting UV-absorbing intermediates during chromatographic separation .
Properties
IUPAC Name |
3-(2-nitroanilino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13(12)16(17)18/h1-8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMIVMVXNWFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenylamino)benzonitrile typically involves the reaction of 2-nitroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as iron in a hydrochloric acid medium to facilitate the reduction of the nitro group to an amino group, followed by the formation of the benzonitrile linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenylamino)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Reduction: The major product is 3-(2-Aminophenylamino)benzonitrile.
Substitution: Various substituted derivatives depending on the reagent used (e.g., 3-(2-Nitrophenylamino)-4-chlorobenzonitrile).
Oxidation: Products like 3-(2-Nitrosophenylamino)benzonitrile or 3-(2-Nitrophenylamino)benzoic acid.
Scientific Research Applications
3-(2-Nitrophenylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzonitrile moiety can participate in various binding interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural parameters differentiate 3-(2-nitrophenylamino)benzonitrile from related compounds:
| Compound | Dihedral Angle | Nitrile Bond Length (Å) | Hydrogen Bonding |
|---|---|---|---|
| This compound | Not reported | ~1.13 (estimated) | Likely N–H⋯O/N–H⋯N interactions |
| 3-Cyano-N-(2-hydroxybenzyl)anilinium chloride | 2.87° | 1.127 | N–H⋯Cl, O–H⋯Cl chains |
| N-(4-Trifluoromethylbenzyl)-4-methoxyanilinium triflate | 20.7° | Not reported | Ionic interactions with sulfonate |
The dihedral angle between aromatic rings in 3-cyano-N-(2-hydroxybenzyl)anilinium chloride (2.87°) indicates near-planar stacking, whereas bulkier substituents (e.g., trifluoromethyl groups) increase torsional strain (20.7°) . The nitrile bond length in these compounds (~1.13 Å) remains consistent with typical sp-hybridized C≡N bonds.
Functional Group Variations and Reactivity
- 3-(4-Aminophenyl)benzonitrile: Replacing the nitro group with an amine enhances solubility in polar solvents but increases toxicity risks. The amine group also facilitates electrophilic substitution reactions, unlike the electron-withdrawing nitro group in this compound, which directs meta/para reactivity .
- 2-(Ferrocenylmethylamino)benzonitrile: Incorporation of a ferrocene moiety introduces redox-active properties, enabling applications in electrochemical sensors. This contrasts with this compound, which lacks metal coordination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
